![molecular formula C12H9N3O4S B5548595 4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)
4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide
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Description
Synthesis Analysis
While the specific synthesis of “4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide” is not directly detailed in available literature, analogous compounds are typically synthesized through condensation reactions involving appropriate hydrazides and aldehydes or ketones in the presence of catalysts or under specific reaction conditions, such as ultrasonication, to improve yield and reduce reaction time. For instance, Singh et al. (2018) described the ultrasound-assisted synthesis of a related compound, indicating that such methodologies could offer eco-friendly and efficient synthesis routes for similar benzohydrazides (Singh et al., 2018).
Molecular Structure Analysis
The molecular structure of benzohydrazides, including “4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide,” is often elucidated using spectroscopic methods such as IR, UV-Vis, NMR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques reveal details about the molecular geometry, electronic structure, and intermolecular interactions. For example, Lei et al. (2011) utilized physico-chemical methods and single crystal X-ray diffraction to characterize similar compounds, providing insights into their structural motifs and stabilization through hydrogen bonding (Lei et al., 2011).
Chemical Reactions and Properties
Benzohydrazides, including this compound, can participate in various chemical reactions, leveraging their reactive hydrazone moiety. These reactions may include nucleophilic addition, condensation with aldehydes or ketones, and coordination with metal ions to form complexes, as demonstrated by Anarado et al. (2023), who explored the coordination chemistry of a related benzohydrazide with transition metals (Anarado et al., 2023).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and testing its biological activity. It could also be interesting to study the properties of related compounds to gain more insight into the structure-activity relationships .
properties
IUPAC Name |
4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXNHDTDOSFAI-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
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